2-Chloro-4-fluoro-5-nitrobenzohydrazide
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Overview
Description
2-Chloro-4-fluoro-5-nitrobenzohydrazide is an organic compound with the molecular formula C7H4ClFN3O3 It is a derivative of benzoic acid and contains chloro, fluoro, and nitro substituents on the benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzohydrazide typically involves the nitration of 2-chloro-4-fluorobenzoic acid, followed by the introduction of the hydrazide group. One common method involves the following steps:
Hydrazide Formation: The nitrobenzoic acid is then reacted with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-Chloro-4-fluoro-5-aminobenzohydrazide.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzoic acid: A precursor in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzohydrazide.
2-Chloro-4-fluoro-5-aminobenzohydrazide: A reduction product of the nitro compound.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Another derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (hydrazide) groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C7H5ClFN3O3 |
---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzohydrazide |
InChI |
InChI=1S/C7H5ClFN3O3/c8-4-2-5(9)6(12(14)15)1-3(4)7(13)11-10/h1-2H,10H2,(H,11,13) |
InChI Key |
CBYQOWBPZXHXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)NN |
Origin of Product |
United States |
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